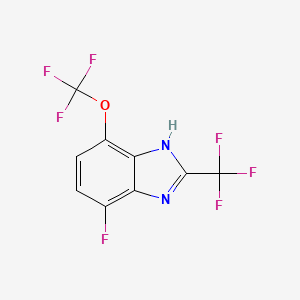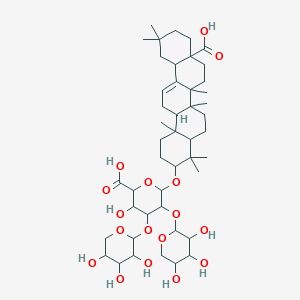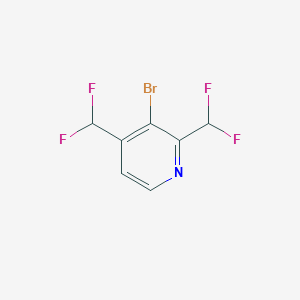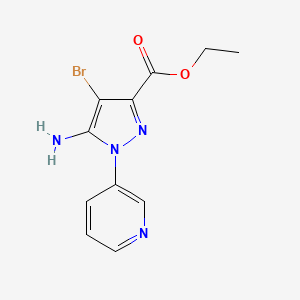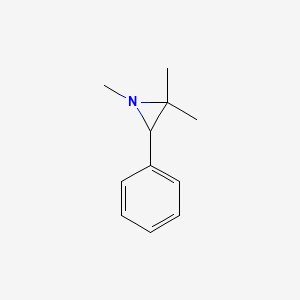![molecular formula C9H9FO3S B12065938 Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- CAS No. 1822782-04-6](/img/structure/B12065938.png)
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a fluoro group and a methylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- typically involves several steps. One common method starts with the preparation of 4-(methylsulfonyl)benzyl chloride, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfonyl group to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Benzimidazole derivatives with 4-(methylsulfonyl)phenyl pharmacophore
Uniqueness
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- stands out due to the presence of both fluoro and methylsulfonyl groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1822782-04-6 |
|---|---|
Molekularformel |
C9H9FO3S |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
1-(4-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
IBSMQSDZWNRYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



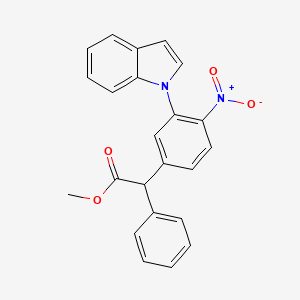
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)
